Phenoxybenzamine impurity B

Description

Structure

3D Structure

Properties

IUPAC Name |

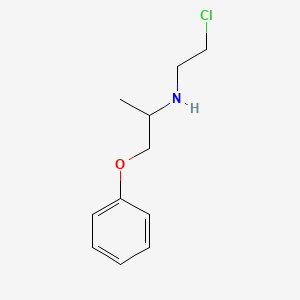

N-(2-chloroethyl)-1-phenoxypropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-10(13-8-7-12)9-14-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFRKTWSTLDNHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)NCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854881-53-1 | |

| Record name | N-(2-Chloroethyl)-1-phenoxy-2-propanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854881531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-CHLOROETHYL)-1-PHENOXY-2-PROPANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM84XV5UUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Genesis and Formation Mechanisms of Phenoxybenzamine Impurity B

Elucidation of Phenoxybenzamine (B1677643) Synthetic Pathways and Precursors to Impurity B

The synthesis of Phenoxybenzamine can be designed in a multi-step process where Impurity B is a penultimate intermediate. A predicted synthetic route illustrates this formation clearly. essaycompany.com The process begins with the reaction of phenol (B47542) and 2-methyl oxirane to produce 1-phenoxypropan-2-ol, which is then oxidized to 1-phenoxypropan-2-one. Subsequent reductive amination with benzylamine (B48309) yields N-benzyl-1-phenoxypropan-2-amine. This secondary amine is the direct precursor to Impurity B. essaycompany.com

Phenoxybenzamine Impurity B, chemically identified as 2-[benzyl(1-phenoxypropan-2-yl)amino]ethanol, serves as a crucial intermediate product in a common synthetic route for Phenoxybenzamine. essaycompany.comsynzeal.com In this pathway, the molecule N-benzyl-1-phenoxypropan-2-amine is reacted to form Impurity B. essaycompany.com The final step to create Phenoxybenzamine involves the chlorination of the hydroxyl group on Impurity B, converting the ethanol (B145695) moiety into a 2-chloroethyl group. essaycompany.comgoogle.com

Interactive Table 1: Key Intermediates in a Predicted Phenoxybenzamine Synthesis

| Compound Name | Structure | Role in Synthesis |

| 1-Phenoxypropan-2-ol | C₉H₁₂O₂ | Initial Precursor |

| N-benzyl-1-phenoxypropan-2-amine | C₁₆H₁₉NO | Direct Precursor to Impurity B |

| This compound | C₁₈H₂₃NO₂ | Intermediate Product |

| Phenoxybenzamine | C₁₈H₂₂ClNO | Final Product |

The formation of Impurity B from its precursor, N-benzyl-1-phenoxypropan-2-amine, occurs via a nucleophilic substitution reaction. essaycompany.com In this mechanistic step, the secondary amine acts as the nucleophile. It attacks an electrophilic two-carbon chain that contains a hydroxyl group, typically by using a reagent like 2-bromoethanol. The nitrogen atom's lone pair of electrons forms a new bond with the carbon atom of the bromoethanol, displacing the bromide leaving group and yielding 2-[benzyl(1-phenoxypropan-2-yl)amino]ethanol (Impurity B). essaycompany.com

Degradation Pathways of Phenoxybenzamine Leading to Impurity B

Beyond its role in synthesis, this compound is also a significant degradation product of Phenoxybenzamine. In the context of degradation studies, this impurity is often referred to as Phenoxybenzamine hydroxide (B78521) (PBA-OH). researchgate.netnih.gov Research has shown that Phenoxybenzamine undergoes rapid degradation in aqueous solutions, particularly under neutral or basic conditions, to form this impurity. researchgate.netnih.gov

The decomposition of Phenoxybenzamine in aqueous solutions is a well-studied process that proceeds through a distinct two-step mechanism. researchgate.net The first step is an intramolecular cyclization, where the nitrogen atom displaces the chlorine atom to form a highly reactive, three-membered ring intermediate known as an aziridinium (B1262131) ion. This initial cyclization is reversible. researchgate.net The second step is the solvolysis (hydrolysis in an aqueous environment) of this aziridinium ion, which is attacked by water, leading to the formation of the stable hydroxyl compound, this compound. researchgate.net

Interactive Table 2: Kinetic Data for Phenoxybenzamine Decomposition

| Kinetic Parameter | Value | Condition | Source |

| Rate of Cyclization (k₁) | 1.9 x 10⁻² s⁻¹ | Aqueous Medium | nih.gov |

| Specific Rate of Cyclization | 0.293 min⁻¹ | Apparent pH < pKa | researchgate.net |

| Rate of Aziridinium Ion Hydrolysis (k₂) | 6.04 x 10⁻⁴ s⁻¹ | Physiological Medium | nih.gov |

| Rate of Solvolysis | 0.0289 min⁻¹ | pH-independent | researchgate.net |

The key to the degradation pathway is the formation of the N-benzyl-N-(1-phenoxy-2-propyl)ethylenimonium ion, a type of aziridinium ion. researchgate.net This intermediate is highly strained and electrophilic, making it susceptible to attack by nucleophiles. researchgate.netvu.nl In aqueous environments, the most abundant nucleophile is water. The water molecule attacks one of the carbon atoms of the aziridinium ring, causing the ring to open and form a stable carbon-oxygen bond. This reaction results in the formation of the primary alcohol functional group, yielding this compound. researchgate.net The formation of this aziridinium ion is considered the pivotal step in the degradation process, as it is the active species that leads to the final impurity. nih.gov

The formation of this compound via degradation is significantly influenced by the pH of the solution. The initial, rate-determining cyclization step to form the aziridinium ion is pH-dependent. researchgate.net This reaction requires the unprotonated, free base form of Phenoxybenzamine. With a reported pKa of 5.01 for its conjugate acid, the concentration of the more reactive unprotonated form increases as the pH rises above this value. researchgate.net Consequently, the degradation of Phenoxybenzamine is significantly accelerated in neutral to basic aqueous solutions. researchgate.netnih.gov In contrast, the second step of the degradation, the solvolysis of the formed aziridinium ion, has been found to be pH-independent. researchgate.net The composition of the solvent system, such as varying ratios of ethanol and water, also has a demonstrable effect on the kinetics of the degradation reactions. researchgate.netresearch-solution.com

Interactive Table 3: Effect of pH on Phenoxybenzamine Degradation

| pH Range | Relative Rate of Cyclization | Predominant Species |

| < 5.01 | Slower | Protonated Phenoxybenzamine |

| > 5.01 | Faster | Unprotonated Phenoxybenzamine |

| Neutral to Basic | Rapid Degradation | Unprotonated Phenoxybenzamine |

Photolytic Degradation Pathways of Phenoxybenzamine and Potential for Impurity B Formation

Phenoxybenzamine hydrochloride is known to be sensitive to light and susceptible to photodegradation. psu.edunih.gov Photolytic degradation involves the chemical decomposition of a compound upon exposure to light energy. This process can lead to the formation of various impurities, potentially altering the efficacy and safety profile of the pharmaceutical product. The rate and extent of photodegradation can be influenced by factors such as the wavelength and intensity of light, duration of exposure, and the presence of photosensitizers. researchgate.net

While the photosensitivity of phenoxybenzamine is acknowledged, specific studies detailing the photolytic degradation pathways and the resultant products are not extensively detailed in scientific literature. Forced degradation studies, which are designed to identify potential degradants, have been conducted on phenoxybenzamine under various stress conditions, including exposure to UV light. However, these studies have primarily identified other degradation products, such as phenoxybenzamine hydroxide (PBA-OH) and phenoxybenzamine nitrile (PBA-CN), particularly under hydrolytic and oxidative stress. nih.govresearchgate.net

Currently, there is a lack of direct evidence in the available literature to confirm that this compound is a significant product of the photolytic degradation of phenoxybenzamine. The primary route of its presence in the final drug product is attributed to its role as a synthesis intermediate. essaycompany.com

Table 1: General Conditions for Pharmaceutical Photostability Testing (Illustrative)

| Parameter | Condition | Purpose |

| Light Source | Option 1: Artificial daylight fluorescent lamp combined with a UV-A lamp. | To simulate exposure to both visible and UV light. |

| Option 2: Xenon or metal halide lamp. | To provide a light spectrum similar to natural sunlight. | |

| Exposure Level | Overall illumination of not less than 1.2 million lux hours. | To ensure sufficient light exposure to induce degradation. |

| Integrated near-UV energy of not less than 200 watt hours/square meter. | To assess the specific impact of UV radiation. | |

| Sample Presentation | Drug substance and/or drug product exposed directly. Control samples protected by light-opaque covering. | To differentiate between light-induced degradation and other stability issues. |

| Temperature | Controlled temperature to minimize the effect of thermal degradation. | To isolate photolytic effects from thermal effects. |

This table represents typical conditions as per ICH Q1B guidelines for photostability testing and is for illustrative purposes; it does not represent specific results for this compound formation.

Oxidative Degradation Routes of Phenoxybenzamine and Impurity B Generation

Phenoxybenzamine is reported to be sensitive to oxidation. psu.edu Oxidative degradation is a common pathway for the decomposition of pharmaceuticals, involving the loss of electrons from a molecule, often mediated by atmospheric oxygen or other oxidizing agents. For many pharmaceutical compounds, this can be initiated by exposure to heat, light, or certain metal ions.

Forced degradation studies on phenoxybenzamine have included oxidative stress conditions, typically using hydrogen peroxide (H₂O₂). These investigations are crucial for developing stability-indicating analytical methods and understanding the degradation profile of a drug. However, published studies on phenoxybenzamine have not identified Impurity B as a product of oxidative stress. The primary degradation products observed under these conditions were phenoxybenzamine hydroxide (PBA-OH) and phenoxybenzamine nitrile (PBA-CN). nih.govresearchgate.net This suggests that the molecular structure of phenoxybenzamine may degrade via other pathways before forming Impurity B under oxidative pressure. The incompatibility of phenoxybenzamine with strong oxidizing agents has also been noted. cleanchemlab.com

Therefore, while phenoxybenzamine is susceptible to oxidation, there is no definitive scientific literature that establishes a direct pathway for the generation of this compound through oxidative degradation of the parent drug.

Table 2: Example Conditions for Oxidative Forced Degradation Studies (Illustrative)

| Stress Agent | Concentration | Temperature | Duration | Potential Degradation |

| Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temperature or Elevated | Several hours to days | Oxidation of susceptible functional groups. |

| Atmospheric Oxygen | Ambient | Elevated | Extended Period | Slow oxidation, often catalyzed by light or metal ions. |

| AIBN (Azobisisobutyronitrile) | Varies | Elevated | Varies | Free-radical mediated oxidation. |

| Fenton's Reagent (Fe²⁺ + H₂O₂) | Varies | Room Temperature | Varies | Generation of highly reactive hydroxyl radicals leading to extensive oxidation. |

This table provides general examples of conditions used in oxidative stress testing for pharmaceuticals. The specific conditions and resulting degradation products are substance-dependent. Data is for illustrative purposes only.

Investigation of Storage Conditions and Their Impact on Impurity B Accumulation

The stability of a pharmaceutical product is intrinsically linked to its storage conditions. Factors such as temperature, humidity, and light can significantly impact the chemical integrity of the active pharmaceutical ingredient and lead to the accumulation of impurities. cqu.edu.au For phenoxybenzamine, which is sensitive to degradation, adherence to appropriate storage recommendations is critical. Generally, it should be kept in a tightly closed container in a dry, well-ventilated place. cleanchemlab.com

Studies on extemporaneously prepared oral liquid formulations of phenoxybenzamine hydrochloride have indicated that instability can be a significant issue. Interestingly, one study found that the degradation was primarily due to interactions with excipients in the formulation rather than common degradation pathways like hydrolysis or photolysis. nih.gov

Another study investigated the stability of a 10 mg/mL stock solution of phenoxybenzamine hydrochloride in propylene (B89431) glycol and its subsequent dilution to 2 mg/mL in various vehicles when stored at 4°C. The findings showed good stability over specific periods, but the analysis focused on the concentration of the parent drug rather than the formation of specific impurities like Impurity B. nih.gov For instance, the stock solution in propylene glycol was stable for 30 days, and a 2 mg/mL dilution in 1% propylene glycol and 0.15% citric acid in distilled water was stable for 7 days at 4°C. nih.gov

While these studies provide valuable information on the stability of phenoxybenzamine formulations, there is a notable absence of data specifically quantifying the accumulation of this compound under various long-term storage conditions. The primary focus of stability studies has been on the potency of the parent drug and the formation of other known degradants.

Table 3: Stability of Phenoxybenzamine Hydrochloride in Various Vehicles at 4°C

| Formulation | Initial Concentration | Storage Temperature | Duration of Stability (>90% Initial Conc.) |

| Stock Solution in Propylene Glycol | 10 mg/mL | 4°C | 30 days |

| Diluted in 1% Propylene Glycol & 0.15% Citric Acid in Distilled Water | 2 mg/mL | 4°C | 7 days |

| Diluted in 66.7% Sucrose in Distilled Water | 2 mg/mL | 4°C | 1 hour |

Data sourced from a stability study on phenoxybenzamine hydrochloride liquid formulations. nih.gov The study did not report on the formation of Impurity B.

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are paramount for the separation of impurities from the main API and from each other. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose, while Gas Chromatography (GC) can also have specific applications.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Impurity B

The development of a robust HPLC method is crucial for the accurate quantification of this compound. This involves a systematic optimization of various chromatographic parameters to achieve the desired separation and sensitivity.

The choice of the stationary phase is a critical first step in developing a separation method. For a compound like this compound, which is structurally related to the API, a reversed-phase stationary phase is typically the most effective.

C18 (octadecylsilyl) bonded silica (B1680970) gel columns are a common choice due to their hydrophobicity, which allows for the retention and separation of moderately polar to non-polar compounds. A study on the analysis of Phenoxybenzamine and its related substances utilized a Phenomenex Gemini-NX C18 column (250 x 4.6 mm, 5 µm) . essaycompany.com This type of column provides a good balance of retention and efficiency for the separation of Phenoxybenzamine and its impurities. Another suitable option is a polar-embedded C18 column or a polar-endcapped C18 column, which can offer alternative selectivity for polar analytes and reduce peak tailing for basic compounds like amines. The Thermo Scientific Acclaim Polar Advantage column has also been used for the separation of Phenoxybenzamine impurities, demonstrating good resolution. thermofisher.com

Table 1: Exemplary HPLC Column Characteristics for Impurity B Analysis

| Parameter | Specification | Rationale |

| Stationary Phase | C18 (Octadecylsilyl) | Provides effective hydrophobic interaction for separation of Phenoxybenzamine and related impurities. |

| Particle Size | 5 µm | Offers a good balance between efficiency and backpressure. |

| Column Dimensions | 250 x 4.6 mm | Standard dimension providing adequate resolution and capacity. |

| Alternative Phase | Polar-Embedded/Endcapped C18 | Can improve peak shape and offer different selectivity for basic impurities. |

The mobile phase composition, consisting of an aqueous component and an organic modifier, is optimized to achieve the desired retention and separation.

For the separation of Phenoxybenzamine and its impurities, a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) has been shown to be effective. essaycompany.com In one isocratic method, a mobile phase of pH 7.5 20mM Phosphate buffer and acetonitrile in a 30:70 ratio was used. essaycompany.com The pH of the aqueous phase is a critical parameter to control the ionization state of the amine functionalities in Phenoxybenzamine and its impurities, thereby affecting their retention.

While isocratic elution can be sufficient for simple separations, a gradient elution strategy is often preferred for analyzing a complex mixture of impurities that may have a wide range of polarities. researchgate.net A gradient method, where the proportion of the organic solvent is increased over time, allows for the elution of both more polar and less polar impurities within a reasonable run time while maintaining good peak shape and resolution. For instance, a long gradient run time of 60 minutes has been employed for the separation of related impurities of Phenoxybenzamine, suggesting a shallow gradient to resolve closely eluting compounds. thermofisher.com

For methods that require interfacing with mass spectrometry, volatile buffers such as ammonium (B1175870) formate (B1220265) are used in place of non-volatile phosphate buffers. essaycompany.com

Table 2: Illustrative HPLC Mobile Phase and Gradient Conditions

| Parameter | Condition A (Isocratic) | Condition B (Gradient) |

| Aqueous Phase | 20mM Potassium Phosphate Buffer (pH 7.5) | 20mM Ammonium Formate Buffer (pH 8.3) |

| Organic Phase | Acetonitrile | Acetonitrile |

| Elution Mode | Isocratic (30:70 Aqueous:Organic) | Gradient |

| Flow Rate | 0.9 mL/min | 1.0 mL/min |

| Column Temperature | 25°C | Ambient or controlled (e.g., 30°C) |

UV-Vis detection is a common and robust detection method for HPLC analysis of chromophoric compounds like Phenoxybenzamine and its impurities. The selection of the detection wavelength is critical for achieving optimal sensitivity.

The UV spectrum of Phenoxybenzamine exhibits absorption maxima that can be exploited for detection. For the analysis of Phenoxybenzamine and its impurities, a detection wavelength of 220 nm has been successfully used. essaycompany.com Another method utilized a detection wavelength of 219 nm . thermofisher.com To determine the optimal wavelength for the specific detection of Impurity B, a UV scan of the impurity standard should be performed. The wavelength of maximum absorbance (λmax) for Impurity B would provide the highest sensitivity. If Impurity B levels are very low, detection at a lower wavelength, such as in the range of 210-230 nm, is often chosen to maximize the response, as many organic molecules have significant absorbance in this region.

Gas Chromatography (GC) Applications in Phenoxybenzamine Impurity Profiling

While HPLC is the primary tool for analyzing Phenoxybenzamine impurities, Gas Chromatography (GC) can be a valuable complementary technique, particularly for volatile and thermally stable impurities. Given the chemical structure of Phenoxybenzamine and its potential impurities, which contain amine and ether functionalities, derivatization may be necessary to improve their volatility and chromatographic behavior.

Mass Spectrometry (MS) for Identification and Structural Confirmation

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of pharmaceutical impurities. When coupled with a chromatographic inlet like HPLC or GC, it provides a wealth of information.

For this compound, which is identified as N-(2-Chloroethyl)-1-phenoxypropan-2-amine HCl , LC-MS/MS is the technique of choice for structural confirmation. nih.govsielc.com In a typical LC-MS/MS experiment, the impurity is first separated by HPLC and then introduced into the mass spectrometer. The parent ion (or molecular ion) corresponding to the mass of Impurity B would be selected and subjected to fragmentation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

A study on Phenoxybenzamine impurities utilized LC-MS/MS for structural elucidation. essaycompany.com The fragmentation pattern of the parent compound, Phenoxybenzamine, shows characteristic losses that can be extrapolated to its impurities. For example, a common fragment observed is the benzyl (B1604629) group (m/z 91). essaycompany.com By analyzing the fragmentation pattern of Impurity B and comparing it to the parent drug, its structure can be confidently confirmed. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of the impurity and its fragments. essaycompany.com

Table 3: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) [M+H]+ | Proposed Fragment Ion (m/z) | Postulated Structure of Fragment |

| 250.1 | 134.1 | [CH3-CH-NH2-CH2-CH2-Cl]+ |

| 250.1 | 107.1 | [C6H5O-CH2]+ |

| 250.1 | 94.1 | [C6H5OH]+ |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity B Profiling

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the comprehensive profiling of impurities in pharmaceutical substances. researchgate.netnih.govresearchgate.net In the context of this compound, LC-MS offers a powerful combination of separation capabilities and sensitive detection, enabling the resolution of the impurity from the active pharmaceutical ingredient (API) and other related substances. researchgate.netessaycompany.comthermofisher.com A stability-indicating HPLC method, often coupled with mass spectrometry, has been developed and validated for the determination of phenoxybenzamine and its impurities, including Impurity B. researchgate.netnih.govresearchgate.net The use of a reversed-phase HPLC column with a suitable mobile phase, such as a mixture of ammonium formate buffer and acetonitrile, allows for the effective separation of these compounds. essaycompany.com

Key LC-MS Parameters for Impurity B Analysis

| Parameter | Details | Source |

| Column | Reversed-phase HPLC column (e.g., Acclaim Polar Advantage) | thermofisher.com |

| Mobile Phase | Ammonium formate buffer and Acetonitrile | essaycompany.com |

| Detection | Mass Spectrometry (MS) | researchgate.netessaycompany.com |

Electrospray ionization (ESI) is a widely employed soft ionization technique in LC-MS for the analysis of polar and thermally labile molecules like this compound. researchgate.netessaycompany.com ESI facilitates the transfer of ions from solution into the gas phase, typically by creating protonated molecules [M+H]⁺ in the positive ion mode. essaycompany.com This technique is particularly advantageous as it minimizes fragmentation during the ionization process, preserving the molecular ion for accurate mass determination. ojp.gov The choice of solvent chemistry can significantly influence ionization efficiency; for instance, the addition of formic acid can enhance ionization in the positive ion mode. ojp.gov While ESI is the most common, other ionization methods like atmospheric pressure chemical ionization (APCI) could also be considered, though ESI is generally preferred for compounds of this nature. nih.govuga.edu

Time-of-Flight Mass Spectrometry (TOF-MS) is a high-resolution mass spectrometry technique that is instrumental in determining the elemental composition of unknown impurities. essaycompany.comnih.gov By providing highly accurate mass measurements, often with sub-ppm mass accuracy, TOF-MS allows for the confident assignment of a unique elemental formula to the impurity. essaycompany.comthermofisher.com For this compound, which has a molecular formula of C18H23NO2, the accurate mass is 285.1729. lgcstandards.com This precise measurement helps to distinguish it from other potential impurities with similar nominal masses. essaycompany.comnih.gov The use of an internal reference standard, or real-time mass adjusting, is often employed to ensure the high accuracy of the mass measurements. nih.gov

Elemental Composition Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C18H23NO2 | lgcstandards.comklivon.com |

| Accurate Mass | 285.1729 | lgcstandards.com |

| Molecular Weight | 285.38 | lgcstandards.comklivon.com |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis of Impurity B

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of impurities. researchgate.netnih.govsigmaaldrich.com It involves the selection of a specific precursor ion (in this case, the molecular ion of Impurity B), which is then subjected to collision-induced dissociation (CID) to generate a series of product ions. nih.gov The resulting fragmentation pattern provides valuable information about the molecule's structure. researchgate.netessaycompany.com

In a product ion scan, a specific precursor ion is selected and fragmented, and all the resulting product ions are detected. essaycompany.com The fragmentation pattern of this compound would be expected to show characteristic losses. For instance, analysis of phenoxybenzamine itself reveals a prominent peak at m/z 91, corresponding to the benzyl fragment. essaycompany.com Similar fragmentation behavior would be anticipated for Impurity B, aiding in the confirmation of its structure as 2-[benzyl(1-phenoxypropan-2-yl)amino]ethanol. essaycompany.comlgcstandards.com The study of the product ion spectrum allows for the piecing together of the molecular structure, confirming the identity of the impurity. researchgate.net

While product ion scans are the most direct method for structural elucidation, precursor ion and neutral loss scans can be valuable for screening for specific classes of compounds or characteristic functional groups. researchgate.net A precursor ion scan detects all parent ions that fragment to a specific product ion. A neutral loss scan identifies all precursor ions that lose a specific neutral fragment. For example, a neutral loss scan could be used to screen for compounds that lose a water molecule or other small, characteristic neutral fragments upon CID. nih.gov These techniques can be particularly useful in complex matrices to selectively identify compounds that share a common structural motif with this compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity B Analysis

Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for the detection and identification of volatile and semi-volatile organic compounds. thermofisher.comresearchgate.netnih.gov While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique is crucial for profiling any volatile impurities that may be present in the phenoxybenzamine drug substance or arise from its degradation. thermofisher.comresearchgate.net The GC separates the volatile components of a sample, which are then ionized and detected by the mass spectrometer, providing detailed structural information. researchgate.net High-resolution GC-MS can provide accurate mass measurements, further aiding in the identification of unknown volatile impurities. thermofisher.com

Typical GC-MS System Components

| Component | Description | Source |

| Gas Chromatograph | Separates volatile compounds based on their boiling points and interactions with the stationary phase. | researchgate.net |

| Capillary Column | A long, thin column coated with a stationary phase (e.g., fused silica DB-1). | ljmu.ac.uk |

| Ion Source | Typically uses electron ionization (EI) to fragment the molecules. | ljmu.ac.uk |

| Mass Analyzer | Separates the resulting ions based on their mass-to-charge ratio. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the unambiguous determination of molecular structures. researchgate.net For this compound, a comprehensive analysis using one-dimensional (1D) and two-dimensional (2D) NMR techniques provides detailed insights into its atomic connectivity and spatial arrangement.

Proton (¹H) NMR spectroscopy provides crucial information about the chemical environment of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum reveals characteristic signals corresponding to its distinct structural fragments. Although specific spectral data for this compound is not extensively detailed in the public domain, typical chemical shifts for similar structural motifs can be inferred. For instance, protons on the chloroethyl group (–CH₂Cl) are expected to resonate at approximately 3.6 ppm. The aromatic protons of the phenoxy group would appear in the downfield region, typically between 6.7 and 7.3 ppm. niscpr.res.in The protons of the methylene (B1212753) bridge and the methine group adjacent to the nitrogen and oxygen atoms would also exhibit characteristic chemical shifts.

A hypothetical ¹H NMR data table for this compound is presented below based on known chemical shift ranges for analogous structures.

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (C₆H₅) | 7.30 - 6.80 | Multiplet | 5H |

| -OCH₂- | 4.10 | Multiplet | 2H |

| -NCH(CH₃)- | 3.50 | Multiplet | 1H |

| -NCH₂CH₂Cl | 3.65 (CH₂) | Triplet | 2H |

| 2.90 (CH₂) | Triplet | 2H | |

| -CH(CH₃)- | 1.25 | Doublet | 3H |

This table is illustrative and based on general principles of NMR spectroscopy.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For example, the carbon atom in the chloroethyl group (–CH₂Cl) would likely appear around 42.2 ppm. researchgate.net The aromatic carbons of the phenoxy group would resonate in the range of 115-160 ppm.

A representative ¹³C NMR data table for this compound is shown below.

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| Aromatic C (C-O) | 158.0 |

| Aromatic C (ortho, para) | 129.5 - 121.0 |

| Aromatic C (meta) | 115.0 |

| -OCH₂- | 70.0 |

| -NCH(CH₃)- | 58.0 |

| -NCH₂CH₂Cl | 52.0 (NCH₂) |

| 42.0 (CH₂Cl) | |

| -CH(CH₃)- | 18.0 |

This table is illustrative and based on general principles of NMR spectroscopy.

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms, which is essential for assembling the complete structure of a complex molecule like this compound. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For Impurity B, COSY would show correlations between the protons of the ethyl group, and between the protons of the chloroethyl group, confirming their respective spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is invaluable for assigning carbon signals based on the assignments of their attached protons. For example, the proton signal at ~3.65 ppm would show a cross-peak with the carbon signal at ~42.0 ppm, confirming the -CH₂Cl group. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. columbia.edu HMBC is crucial for connecting different structural fragments. For instance, it could show a correlation between the protons of the -OCH₂- group and the carbon of the phenoxy ring, and between the protons of the -NCH₂- group and the carbons of the chloroethyl and phenethyl moieties, thereby piecing together the entire molecular structure. columbia.edu

The combined application of these 2D NMR techniques allows for the definitive and unambiguous structural elucidation of this compound. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Impurity B Characterization

While NMR provides the detailed atomic framework, IR and UV-Vis spectroscopy offer complementary information about the functional groups present and the electronic structure of the molecule.

Synthesis and Formation of Phenoxybenzamine Impurity B

Phenoxybenzamine (B1677643) impurity B is reported to be an intermediate product formed during the synthesis of Phenoxybenzamine. essaycompany.com Understanding the synthetic route and the specific step where this impurity arises is critical for controlling its levels in the final drug substance. One predicted synthesis route involves the reaction of phenol (B47542) with 2-methyloxirane to form 1-phenoxypropan-2-ol, a precursor molecule for Phenoxybenzamine. essaycompany.com

Structural Elucidation Studies of Phenoxybenzamine Impurity B

Isolation and Purification Strategies for Phenoxybenzamine (B1677643) Impurity B from Pharmaceutical Batches

The initial step in the structural elucidation of any impurity is its successful isolation from the complex matrix of a pharmaceutical batch, which includes the active pharmaceutical ingredient (API), other impurities, and excipients. For Phenoxybenzamine Impurity B, this is typically achieved by leveraging its distinct physicochemical properties relative to the parent drug, Phenoxybenzamine. As Impurity B is a known intermediate in some synthesis routes and a potential hydrolytic degradation product, its presence in the final drug substance is carefully monitored. google.comnih.gov

Preparative Chromatography Techniques for Impurity B Enrichment

Preparative High-Performance Liquid Chromatography (Prep-HPLC) stands as the primary workhorse for isolating and enriching this compound. This technique allows for the separation of compounds on a larger scale than analytical HPLC, enabling the collection of sufficient quantities of the purified impurity for subsequent comprehensive analysis.

The process involves scaling up an analytical HPLC method that demonstrates good resolution between Phenoxybenzamine and its impurities. sielc.com Reversed-phase chromatography is commonly employed, utilizing a stationary phase like C18 and a mobile phase typically consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer. sielc.comessaycompany.com By carefully controlling the gradient and flow rate, fractions of the eluent are collected at the retention time corresponding to Impurity B. These fractions are then combined and concentrated to yield the enriched impurity.

Table 1: Illustrative Preparative HPLC Parameters for Impurity Isolation

| Parameter | Typical Value/Condition | Purpose |

| Column | Reversed-Phase C18, larger diameter (e.g., >20 mm) | Provides separation based on hydrophobicity; larger size accommodates higher sample loads. |

| Mobile Phase A | Aqueous Buffer (e.g., Ammonium (B1175870) Formate) | Controls pH and interacts with polar functional groups. Volatile buffers are used for MS compatibility. essaycompany.com |

| Mobile Phase B | Acetonitrile (B52724) or Methanol | Organic solvent that elutes compounds from the column. |

| Elution Mode | Gradient | The concentration of Mobile Phase B is increased over time to effectively elute compounds with varying polarities. |

| Flow Rate | Scaled up from analytical method (e.g., 10-50 mL/min) | Allows for processing larger sample volumes in a reasonable timeframe. |

| Detection | UV at a specific wavelength (e.g., 219 nm) | Monitors the column eluent and allows for the identification and collection of the target peak. |

| Fraction Collection | Time-based, triggered by UV signal | Isolates the portion of the eluent containing the impurity of interest. |

This method is highly effective and can be adapted for various scales, making it suitable for both initial discovery and the ongoing generation of impurity reference material for quality control purposes. sielc.com

Comparative Spectroscopic Analysis with Synthesized Reference Standards of this compound

Once this compound has been isolated, its structure must be unequivocally confirmed. The gold standard for this confirmation is a direct comparison of its spectroscopic data with that of an independently synthesized and fully characterized reference standard. sigmaaldrich.comklivon.com This comparative analysis ensures that the impurity isolated from the pharmaceutical batch is identical to the known chemical structure. Several spectroscopic techniques are employed in concert to build a complete and unambiguous structural profile.

Reference standard suppliers provide a comprehensive certificate of analysis that includes data from multiple analytical techniques, confirming the identity and purity of the standard. klivon.com

Table 2: Spectroscopic Techniques for Characterization of this compound Reference Standard

| Analytical Technique | Information Provided | Relevance to Impurity B Structure |

| ¹H-NMR Spectroscopy | Provides information on the number, connectivity, and chemical environment of hydrogen atoms. | Confirms the presence of the benzyl (B1604629), phenoxy, ethanol (B145695), and propyl groups by identifying characteristic chemical shifts and splitting patterns. |

| ¹³C-NMR Spectroscopy | Identifies all unique carbon atoms in the molecule. | Verifies the carbon skeleton of the molecule, matching the 18 carbon atoms of the proposed structure. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and, with high resolution, its elemental formula. | Confirms the molecular weight of 285.38 g/mol and the elemental formula of C₁₈H₂₃NO₂. nih.govklivon.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule. | Detects key functional groups such as the O-H stretch from the alcohol, C-O stretches from the ether and alcohol, and aromatic C-H stretches. |

| Purity Analysis (HPLC) | Quantifies the purity of the reference standard. | Ensures that the spectroscopic data obtained is from the target compound and not from co-eluting contaminants. |

By overlaying the spectra (e.g., NMR, FTIR) of the isolated impurity with those of the reference standard, an identity match can be confirmed with a high degree of confidence.

Hyphenated Techniques for Comprehensive Impurity B Structure Identification

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for impurity profiling. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, are particularly powerful for identifying known and unknown impurities directly within a sample mixture, often negating the need for full isolation in preliminary investigations. faa.gov

In the analysis of Phenoxybenzamine, an LC system first separates Impurity B from the API and other related substances. essaycompany.com The eluent is then directed into a mass spectrometer. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can provide a highly accurate mass measurement of the impurity. canada.caresearchgate.net This accuracy is crucial for determining the most probable elemental composition, which for Impurity B is C₁₈H₂₃NO₂ (exact mass: 285.1729). nih.gov

For deeper structural insight, tandem mass spectrometry (MS/MS) is used. researchgate.net The mass spectrometer selects the precursor ion of the impurity (for Impurity B, the [M+H]⁺ ion at m/z 286.18) and subjects it to fragmentation via collision-induced dissociation (CID). The resulting fragment ions create a "fingerprint" unique to the molecule's structure.

Table 3: Predicted MS/MS Fragmentation Pattern for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Structure of Fragment | Significance |

| 286.18 | 241.14 | [M+H - C₂H₅OH]⁺ | Loss of the ethanol side chain. |

| 286.18 | 194.12 | [M+H - C₇H₇]⁺ | Loss of the benzyl group. |

| 286.18 | 162.11 | [C₁₀H₁₂NO]⁺ | Cleavage yielding the benzyl-amino portion. |

| 286.18 | 91.05 | [C₇H₇]⁺ | Characteristic benzyl or tropylium (B1234903) ion, often a base peak for benzyl-containing compounds. essaycompany.com |

This fragmentation data provides definitive structural information that confirms the connectivity of the atoms within the molecule, solidifying the identification of this compound. nih.gov

Computational Chemistry Approaches in Predicting Impurity B Structures and Fragmentation Patterns

In modern analytical chemistry, computational methods play a significant and growing role in structural elucidation. nih.gov These in silico techniques can predict various molecular properties, including spectroscopic and spectrometric data, which can then be compared with experimental results to support or challenge a proposed structure.

For impurities like this compound, computational tools can be used to:

Predict Fragmentation Patterns: Software programs can simulate the fragmentation of a proposed structure under mass spectrometry conditions. acs.orgnih.gov By inputting the structure of Impurity B, these programs generate a theoretical MS/MS spectrum. This predicted spectrum can be compared against the experimentally obtained spectrum to add another layer of confidence to the identification. Algorithms may use rule-based approaches, quantum chemistry calculations, or machine learning models trained on vast spectral libraries to predict the most likely bond cleavages. kg.ac.rsoup.com

Elucidate Unknown Structures: When a completely new, uncharacterized impurity is detected, computational chemistry is invaluable. Based on the accurate mass from HRMS and the MS/MS fragmentation data, chemists can propose several candidate structures. Computational tools can then predict the MS/MS spectra for each candidate. The structure whose predicted spectrum most closely matches the experimental data becomes the most likely candidate, guiding further synthesis and confirmation efforts.

Understand Formation Pathways: Computational modeling can also help rationalize the formation of an impurity by calculating reaction energies and transition states, providing insight into whether a proposed impurity is likely to form under specific synthesis or storage conditions.

The integration of these computational approaches with high-resolution experimental data provides a powerful, synergistic workflow for the rapid and confident structural elucidation of pharmaceutical impurities.

Synthesis of Phenoxybenzamine Impurity B for Reference Standard Generation

Design of Synthetic Routes for Specific Phenoxybenzamine (B1677643) Impurity B Isomers

The synthesis of 2-[benzyl(1-phenoxypropan-2-yl)amino]ethanol requires a strategic approach to assemble the molecule efficiently and with high purity. A plausible and effective synthetic strategy is a multi-step process involving the formation of key intermediate compounds. One logical retrosynthetic analysis suggests disconnecting the target molecule at the tertiary amine, leading to two primary synthetic pathways.

Pathway 1: Sequential N-Alkylation

This pathway involves the initial synthesis of the secondary amine intermediate, N-benzyl-1-phenoxypropan-2-amine, followed by the introduction of the 2-hydroxyethyl group.

Step 1: Synthesis of 1-phenoxypropan-2-ol. This can be achieved through the Williamson ether synthesis, reacting phenol (B47542) with propylene (B89431) oxide. This reaction is typically carried out in the presence of a base.

Step 2: Conversion of 1-phenoxypropan-2-ol to 1-phenoxy-2-propanamine. This can be accomplished through various methods, such as a Mitsunobu reaction with a nitrogen source or by converting the alcohol to a leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with ammonia or a protected amine equivalent.

Step 3: N-Benzylation of 1-phenoxy-2-propanamine. The resulting primary amine is then selectively benzylated using benzyl (B1604629) chloride or benzyl bromide in the presence of a suitable base to form the secondary amine, N-benzyl-1-phenoxypropan-2-amine.

Step 4: N-Alkylation with 2-chloroethanol or ethylene oxide. The final step involves the reaction of the secondary amine intermediate with 2-chloroethanol or ethylene oxide to introduce the 2-hydroxyethyl moiety, yielding the target compound.

Pathway 2: Reductive Amination

An alternative and often more direct route is through reductive amination.

Step 1: Synthesis of 1-phenoxy-2-propanone. This ketone can be prepared by the oxidation of 1-phenoxypropan-2-ol.

Step 2: Reductive amination. The ketone, 1-phenoxy-2-propanone, can be reacted with N-benzylethanolamine in the presence of a reducing agent to directly form the target tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride commonorganicchemistry.com.

Given the potential for over-alkylation and the need for a highly pure standard, the reductive amination pathway is often preferred for its efficiency and control.

Optimization of Reaction Conditions for Impurity B Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the synthesized Phenoxybenzamine Impurity B. This process typically involves a systematic investigation of various reaction parameters. For the reductive amination pathway, key parameters to optimize include the choice of reducing agent, solvent, temperature, and reaction time.

A series of experiments would be conducted to determine the optimal conditions. The progress of the reaction and the purity of the product would be monitored by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Below is an interactive data table summarizing a hypothetical optimization study for the reductive amination of 1-phenoxy-2-propanone with N-benzylethanolamine.

| Experiment ID | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |

| 1 | NaBH(OAc)₃ | Dichloromethane | 25 | 24 | 85 | 95.2 |

| 2 | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 24 | 88 | 96.1 |

| 3 | NaBH(OAc)₃ | 1,2-Dichloroethane | 40 | 12 | 92 | 97.5 |

| 4 | NaBH₃CN | Methanol | 25 | 24 | 75 | 92.3 |

| 5 | H₂/Pd-C | Ethanol (B145695) | 25 | 48 | 65 | 90.1 |

| 6 | NaBH(OAc)₃ | 1,2-Dichloroethane | 40 | 24 | 91 | 97.8 |

From this illustrative data, the optimized conditions would be selected as using sodium triacetoxyborohydride as the reducing agent in 1,2-dichloroethane at 40°C for 12-24 hours, as this provides a high yield and excellent purity of the final product.

Characterization of Synthesized Impurity B Standards for Purity and Identity

Once synthesized and purified, the reference standard for this compound must be rigorously characterized to confirm its identity and establish its purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Identity Confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are primary tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide a detailed map of the molecule, confirming the connectivity of the atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass of the molecule, which can be used to confirm its elemental composition. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl (-OH) group, the aromatic rings, and the C-O and C-N bonds.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the reference standard. A validated, stability-indicating HPLC method is used to separate the main compound from any residual starting materials, by-products, or degradation products. The purity is typically reported as the area percentage of the main peak.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample, which should correspond to the theoretical values for the molecular formula of the compound.

Residual Solvent Analysis: Gas Chromatography (GC) is often used to determine the presence of any residual solvents from the synthesis and purification steps.

The characterization data collectively provides a comprehensive profile of the synthesized reference standard, ensuring its suitability for use in the quality control of Phenoxybenzamine.

Below is a data table of representative ¹H and ¹³C NMR chemical shifts for the synthesized 2-[benzyl(1-phenoxypropan-2-yl)amino]ethanol.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (ppm) | Assignment |

| 7.20-7.40 (m, 10H) | Ar-H |

| 6.85-7.00 (m, 5H) | Ar-H |

| 4.05 (d, 1H) | O-CH₂ |

| 3.95 (d, 1H) | O-CH₂ |

| 3.75 (s, 2H) | N-CH₂-Ph |

| 3.60 (t, 2H) | N-CH₂-CH₂OH |

| 2.80 (m, 1H) | N-CH |

| 2.65 (t, 2H) | N-CH₂-CH₂OH |

| 1.15 (d, 3H) | CH₃ |

Regulatory Science Contributions from Phenoxybenzamine Impurity B Research

Research-Driven Updates to Pharmacopeial Monographs (e.g., USP, BP) Regarding Phenoxybenzamine (B1677643) Impurities

Prior to recent research, the United States Pharmacopeia-National Formulary (USP-NF) and the British Pharmacopoeia (BP) monographs for phenoxybenzamine hydrochloride described an HPLC procedure for determining a specified impurity, "tertiary amine phenoxybenzamine," and used the resolution of an "unknown related substance" as a system suitability criterion. researchgate.netnih.govresearchgate.net This presented considerable challenges for quality control due to the lack of structural information and the unavailability of reference standards for these impurities. researchgate.netnih.govresearchgate.net

Research initiatives were undertaken to address these ambiguities and modernize the pharmacopeial monographs. researchgate.netnih.gov Forced degradation studies were instrumental in clarifying the degradation pathways of phenoxybenzamine. nih.gov These studies revealed that phenoxybenzamine undergoes rapid degradation in neutral or basic aqueous solutions, with the primary degradation product being the "tertiary amine phenoxybenzamine," which was identified as phenoxybenzamine hydroxide (B78521) (PBA-OH). researchgate.netnih.gov Furthermore, the "unknown related substance" was identified as phenoxybenzamine nitrile (PBA-CN) through LC-MS studies, and its identity was unequivocally confirmed by chemical synthesis, HPLC, and NMR analyses. researchgate.netnih.gov

These research findings have been crucial in supporting the modernization of the USP monograph for phenoxybenzamine hydrochloride. researchgate.netnih.gov The updated monographs provide a more accurate and comprehensive impurity profile, which is essential for ensuring the quality and safety of the drug substance and product. researchgate.net In 2022, the USP Small Molecules 2 Expert Committee proposed revisions to the Phenoxybenzamine Hydrochloride monograph to clarify the status of phenoxybenzamine aziridinium (B1262131), which can form in-situ during chromatographic analysis, and to specify that it is not to be controlled as an impurity. uspnf.com

| Pharmacopeial Ambiguity | Research Approach | Key Finding | Impact on Monograph |

|---|---|---|---|

| Unidentified "tertiary amine phenoxybenzamine" impurity | Forced degradation studies and spectroscopic analysis | Confirmed as phenoxybenzamine hydroxide (PBA-OH) researchgate.netnih.gov | Inclusion of a specified, structurally identified impurity |

| "Unknown related substance" used for system suitability | LC-MS, chemical synthesis, HPLC, and NMR analyses | Identified as phenoxybenzamine nitrile (PBA-CN) researchgate.netnih.gov | Improved system suitability criteria with a known compound |

| Lack of reference standards for impurities | Chemical synthesis of impurities | Availability of characterized reference standards researchgate.net | Enhanced accuracy and reliability of quality control testing |

| Formation of phenoxybenzamine aziridinium during analysis | Investigation of in-situ formation under chromatographic conditions | Clarification that it is an analytical artifact uspnf.com | Revised testing procedures to avoid misinterpretation of impurity profiles |

Scientific Basis for Impurity Limits and Qualification Thresholds for Phenoxybenzamine Impurity B

The establishment of limits for impurities such as this compound is governed by a scientific and risk-based approach, as outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products). pda.orgeuropa.eufda.gov These guidelines provide a framework for setting reporting, identification, and qualification thresholds for impurities based on the maximum daily dose of the drug.

The reporting threshold is the level above which an impurity must be reported in a drug substance or product specification. The identification threshold is the level above which the structure of an impurity must be determined. The qualification threshold is the level above which an impurity's biological safety must be established. europa.eufda.gov

The qualification of an impurity involves acquiring and evaluating data that establishes its biological safety at the specified level. europa.eu If the level of an impurity exceeds the qualification threshold, and there is insufficient data to ensure its safety, further studies may be required. These can include genotoxicity studies and general toxicity studies in one species for a duration of 14 to 90 days, depending on the proposed clinical use. pda.org

For this compound, its acceptance criteria in the drug substance and product would be based on these ICH thresholds, taking into account the maximum daily dose of phenoxybenzamine. The scientific basis for its specific limits would be derived from a comprehensive evaluation of its potential toxicity. Computer programs can be used as a preliminary tool to assess if an impurity belongs to a known class of toxic compounds. pda.org

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI (Total Daily Intake), whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Note: The table presents a generalized summary of ICH Q3A/Q3B thresholds. The specific thresholds for a given drug product depend on its maximum daily dose.

Development of Stability-Indicating Analytical Methods for this compound in Accordance with ICH Guidelines

A critical aspect of ensuring the quality of phenoxybenzamine is the use of validated, stability-indicating analytical methods. A stability-indicating method is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. chromatographyonline.com Such methods are crucial for accurately determining the content of the active pharmaceutical ingredient (API) and its impurities, including this compound, over the shelf life of the product.

In line with the research that led to the identification of phenoxybenzamine impurities, a new stability-indicating method was developed and validated. researchgate.netnih.gov The development and validation of this method would have followed the principles outlined in ICH guideline Q2(R1) on the validation of analytical procedures. This involves demonstrating the method's specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

The development of such a method typically involves forced degradation studies, where the drug substance is subjected to stress conditions such as heat, light, humidity, acid, base, and oxidation. chromatographyonline.com This helps to ensure that the method can separate the API from all potential degradation products and impurities, thus demonstrating its specificity. The use of advanced analytical techniques such as HPLC coupled with mass spectrometry (MS) is often employed during method development to track known impurities and identify new degradation products. chromatographyonline.com

The validation of the stability-indicating method for phenoxybenzamine and its impurities provides confidence that it is suitable for its intended purpose, which includes release testing of the drug product and stability studies. researchgate.netnih.govchromatographyonline.com

| Validation Parameter | Objective | Typical Assessment |

|---|---|---|

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. | Analysis of stressed samples (forced degradation), peak purity analysis. |

| Linearity | To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range. | Analysis of a series of solutions with known concentrations and statistical analysis of the results (e.g., regression analysis). |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Confirmed by the linearity, accuracy, and precision studies. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Analysis of samples with known amounts of the impurity (spiked samples). |

| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Multiple analyses of the same sample under the same conditions (repeatability) and on different days, with different analysts, or on different equipment (intermediate precision). |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Based on signal-to-noise ratio or statistical analysis of the calibration curve. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Based on visual evaluation, signal-to-noise ratio, or the standard deviation of the response and the slope. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Varying parameters such as pH of the mobile phase, column temperature, and flow rate. |

Future Research Directions for Phenoxybenzamine Impurity B

Exploration of Novel Analytical Techniques for Trace-Level Detection

The accurate detection and quantification of impurities at trace levels are fundamental to ensuring drug safety and quality. While High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are established methods for analyzing Phenoxybenzamine (B1677643) and its impurities, future research should focus on the development and application of more sensitive and efficient analytical techniques.

Future avenues of exploration include:

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS): This combination can offer significantly improved resolution, sensitivity, and faster analysis times compared to conventional HPLC. HRMS would enable more confident identification and characterization of trace-level impurities, including isomers of Impurity B.

Supercritical Fluid Chromatography (SFC): As a greener alternative to normal and reversed-phase HPLC, SFC utilizes supercritical carbon dioxide as the primary mobile phase, reducing organic solvent consumption. Research into developing SFC methods for the analysis of Phenoxybenzamine and its impurities could lead to more environmentally friendly and efficient quality control processes.

Development of Specific Chiral Separation Methods: Given the stereocenter in Phenoxybenzamine Impurity B, the development of robust chiral separation techniques is crucial. Enantioselective chromatography methods, such as those using chiral stationary phases, could be explored to separate and quantify the individual enantiomers of Impurity B, which may have different toxicological profiles.

Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample and reagent volumes. Investigating the potential of CE and its hyphenated techniques (e.g., CE-MS) for the analysis of polar impurities like this compound could provide a valuable orthogonal analytical tool.

| Analytical Technique | Potential Advantages for Impurity B Detection | Research Focus |

| UHPLC-HRMS | Higher sensitivity, better resolution, faster analysis | Method development and validation for trace quantification |

| SFC | Reduced solvent consumption, faster separations | Exploration of stationary and mobile phases for optimal separation |

| Chiral Chromatography | Separation and quantification of enantiomers | Development of enantioselective methods |

| Capillary Electrophoresis | High efficiency, low sample volume | Feasibility studies and method optimization |

In-depth Mechanistic Studies of Impurity B Formation from Varied Synthetic Routes

A thorough understanding of the formation mechanism of this compound is paramount for developing effective control strategies. As an intermediate in the synthesis of Phenoxybenzamine, its formation is an expected part of the process. However, the efficiency of its conversion to the final product and the potential for its carryover into the final drug substance can vary significantly depending on the synthetic route and reaction conditions.

Future mechanistic studies should focus on:

Kinetic and Thermodynamic Profiling: Detailed kinetic and thermodynamic studies of the reaction step where Impurity B is formed and consumed are necessary. This will help in identifying the critical process parameters (e.g., temperature, pH, catalyst concentration) that influence the rate of its formation and subsequent conversion.

Computational Modeling: Density Functional Theory (DFT) and other computational chemistry tools can be employed to model the reaction pathway and elucidate the transition states and intermediates involved in the formation of Impurity B. This can provide valuable insights into the reaction mechanism at a molecular level.

Isotopic Labeling Studies: The use of isotopically labeled starting materials and intermediates can help trace the origin of different atoms in the Impurity B molecule, providing definitive evidence for the proposed formation mechanism.

Impact of Starting Material and Reagent Quality: A systematic investigation into how the purity of starting materials and reagents affects the formation of Impurity B and other related substances is crucial. This will aid in setting appropriate specifications for raw materials.

Application of Advanced Machine Learning and AI in Impurity Profiling and Prediction for Phenoxybenzamine Analogues

The advent of artificial intelligence (AI) and machine learning (ML) offers powerful tools for predicting and managing pharmaceutical impurities. These technologies can analyze vast datasets to identify patterns and relationships that may not be apparent through traditional experimental approaches.

Future research in this area should explore:

Predictive Modeling of Impurity Formation: Developing ML models that can predict the likelihood of Impurity B formation and its potential levels based on reaction parameters, starting material attributes, and in-process data. These models can be trained on historical manufacturing data and experimental results.

In Silico Prediction of Impurities for Phenoxybenzamine Analogues: As new analogues of Phenoxybenzamine are developed, AI-powered tools can be used to predict their potential impurity profiles. This can help in designing synthetic routes that minimize the formation of problematic impurities from the outset.

Automated Analysis of Chromatographic Data: AI algorithms can be developed to automate the analysis of complex chromatographic data, enabling faster and more accurate identification and quantification of impurities, including unexpected ones.

Risk Assessment and Control Strategy Optimization: ML models can be integrated into a risk assessment framework to identify the process parameters that have the most significant impact on Impurity B levels. This can help in developing more robust and effective control strategies.

| AI/ML Application | Potential Impact on Impurity B Control | Research Focus |

| Predictive Modeling | Proactive control of impurity levels | Development and validation of robust ML models |

| In Silico Prediction | Design of cleaner synthetic routes for analogues | Building predictive models based on molecular structure |

| Automated Data Analysis | Faster and more accurate impurity detection | Development of AI-powered analytical software |

| Risk Assessment | Optimized and targeted control strategies | Integration of ML into quality risk management frameworks |

Development of Green Chemistry Approaches to Minimize Impurity B Formation in Phenoxybenzamine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of Phenoxybenzamine can lead to more sustainable manufacturing processes with improved impurity profiles.

Future research in green chemistry for Phenoxybenzamine synthesis should focus on:

Alternative Catalysts: Investigating the use of more efficient and selective catalysts that can promote the conversion of Impurity B to Phenoxybenzamine, thereby minimizing its residual levels. Biocatalysis, using enzymes, could offer a highly selective and environmentally friendly alternative to traditional chemical catalysts.

Solvent Selection and Optimization: The choice of solvent can have a significant impact on reaction kinetics and impurity formation. Research into the use of greener solvents, such as bio-based solvents or supercritical fluids, could lead to a reduction in both environmental impact and impurity levels.

Continuous Flow Chemistry: Transitioning from traditional batch manufacturing to continuous flow processes can offer better control over reaction parameters, leading to improved consistency and potentially lower levels of Impurity B. Flow chemistry can also enhance safety and reduce waste.

By focusing on these future research directions, the pharmaceutical industry can develop a more comprehensive understanding and control of this compound. These efforts will not only enhance the quality and safety of Phenoxybenzamine but also contribute to the broader goals of sustainable and efficient pharmaceutical manufacturing.

Q & A

Q. What in vitro models assess the α-adrenoceptor modulation potential of this compound?

- Methodological Answer : Use isolated tissue assays (e.g., guinea pig ileum) to measure noradrenaline overflow, as in . Compare Impurity B’s dose-response curves (e.g., 0.1–1 mg/mL) with phenoxybenzamine’s to quantify receptor affinity shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.